Meloxicam-d3
Overview
Description
Meloxicam-d3 is a deuterated form of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in rheumatic diseases and osteoarthritis . The deuterium atoms in this compound replace the hydrogen atoms in the methyl group, which can be useful in pharmacokinetic studies as it allows for the tracking of the drug’s metabolism and distribution in the body .
Mechanism of Action
Target of Action
Meloxicam-d3 primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation . This compound preferentially inhibits COX-2, which is induced during inflammation .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by blocking their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins . As a result, the production of prostaglandins is decreased, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key players in the inflammatory response . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .
Pharmacokinetics
It’s known that meloxicam, the parent compound, has a longer half-life than most other nsaids, making it a favorable option for those who require once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of STING phosphorylation, which alleviates intracellular DNA-mediated autoimmune responses . It also enhances the antioxidant properties of albumin and prevents protein oxidation and glycation under the influence of various factors . In neurons, this compound has been shown to inhibit apoptosis by deactivating tumor necrosis factor receptor superfamily member 25 .
Action Environment
Environmental factors can influence the action of this compound. For instance, the gut microbiome can interact with drugs in a complex and bidirectional manner, influencing drug effectiveness . Additionally, factors such as sugars, aldehydes, and oxidants can influence the antioxidant and anti-glycating activity of this compound .
Biochemical Analysis
Biochemical Properties
Meloxicam-d3 interacts with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity . This interaction reduces the synthesis of prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound has been shown to inhibit intracellular DNA-induced immune responses . It also influences cell function by reducing inflammation and pain, which are often results of cellular processes involving prostaglandins .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
This compound has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . Over time, it continues to inhibit COX-2, maintaining its anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At therapeutic doses, it effectively reduces inflammation and pain. At high doses, it may lead to adverse effects .
Metabolic Pathways
This compound is metabolized primarily by the enzyme CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Transport and Distribution
This compound is likely to be distributed in highly perfused tissues such as the liver and kidney due to its high binding to albumin . It is also found in synovial fluid, which is important in the context of its use for treating arthritis .
Subcellular Localization
Given its mechanism of action involving the inhibition of COX-2, an enzyme found in the endoplasmic reticulum and nuclear envelope, it is likely that this compound localizes to these areas within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meloxicam-d3 can be synthesized using a variety of methods. One common approach involves the use of deuterated reagents in the synthesis of meloxicam. For example, the synthesis can start with the deuterated form of 2-methyl-4-hydroxy-1,2-benzothiazine-3-carboxamide-1,1-dioxide, which is then reacted with 5-methyl-2-thiazolylamine under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity deuterated reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Meloxicam-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Meloxicam-d3 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another NSAID that is closely related to meloxicam. It also inhibits COX enzymes but has a different chemical structure.
Celecoxib: A selective COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Diclofenac: A widely used NSAID that inhibits both COX-1 and COX-2 enzymes.
Uniqueness of Meloxicam-d3
This compound is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to a slower metabolic rate, allowing for more precise tracking of the drug’s distribution and metabolism in the body .
Properties
IUPAC Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715713 | |
Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-63-4 | |
Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 942047-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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